3-(2-(4-(2-甲氧基苯基)哌嗪-1-基)-2-氧代乙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

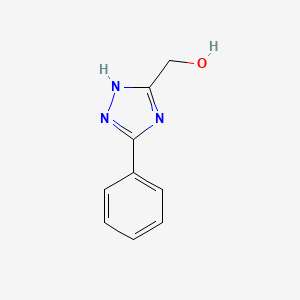

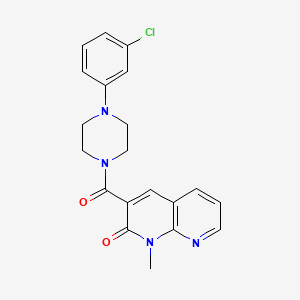

The compound is a new 1,3,4-oxadiazole and a key pharmacophore of several biologically active agents . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring that has a chair conformation .

Molecular Structure Analysis

The thiophene ring mean plane lies almost in the plane of the oxadiazole ring, with a dihedral angle of 4.35 (9). The 2-methoxyphenyl ring is almost normal to the oxadiazole ring, with a dihedral angle of 84.17 (10) .科学研究应用

- The compound’s structural features make it a potential candidate for modulating serotonin receptors. Specifically, it has been investigated for its binding affinity against the 5-HT1A receptor .

- N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) demonstrated high selectivity for the 5-HT1A receptor, with binding constants of 1.2 nM and 21.3 nM, respectively .

- The compound’s 2-methoxyphenylpiperazine moiety has been explored in ligands for the dopamine D3 receptor. Ligands like N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide exhibit attractive properties for PET radioligand development .

Serotonin Receptor Modulation

Dopamine D3 Receptor Ligands

Urapidil Synthesis

未来方向

作用机制

Target of Action

The primary target of Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the function of these receptors, potentially influencing numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Biochemical Pathways

The biochemical pathways affected by Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate are those involving the alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound’s interaction with these receptors can influence the downstream effects of these neurotransmitters, potentially affecting a variety of neurological and psychiatric conditions .

Pharmacokinetics

The pharmacokinetic properties of Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate’s action are primarily related to its interaction with the alpha1-adrenergic receptors . By binding to these receptors, the compound can influence their function and subsequently affect a variety of physiological processes .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-methoxyphenylpiperazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with thiourea and 7-chloro-1,2,3,4-tetrahydroquinazolin-4-one. The final step involves the esterification of the resulting carboxylic acid with methanol. ", "Starting Materials": [ "2-methoxyphenylpiperazine", "ethyl 2-bromoacetate", "thiourea", "7-chloro-1,2,3,4-tetrahydroquinazolin-4-one", "methanol" ], "Reaction": [ "Step 1: Condensation of 2-methoxyphenylpiperazine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the intermediate ethyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 2: Reaction of the intermediate with thiourea in the presence of a base such as sodium hydroxide to form the intermediate methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 3: Reaction of the intermediate with 7-chloro-1,2,3,4-tetrahydroquinazolin-4-one in the presence of a base such as potassium carbonate to form the final product methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 4: Esterification of the resulting carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the final product 'Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |

CAS 编号 |

946252-94-4 |

分子式 |

C23H24N4O5S |

分子量 |

468.53 |

IUPAC 名称 |

methyl 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C23H24N4O5S/c1-31-19-6-4-3-5-18(19)25-9-11-26(12-10-25)20(28)14-27-21(29)16-8-7-15(22(30)32-2)13-17(16)24-23(27)33/h3-8,13H,9-12,14H2,1-2H3,(H,24,33) |

InChI 键 |

HWCMEAPYCWLDSV-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2608157.png)

![2-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2608159.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2608170.png)

![3-[4-amino-3-[(3-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2608174.png)